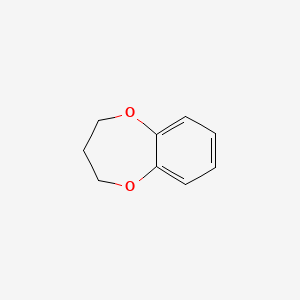

3,4-Dihydro-2H-1,5-benzodioxepine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXMULHQEVXJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222500 | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-18-4 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Benzodioxepine Scaffold in Heterocyclic Chemistry

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a noteworthy structure in heterocyclic chemistry due to its distinct conformational characteristics and its role as a foundational element for a variety of biologically active molecules. The fusion of a rigid benzene (B151609) ring with a flexible seven-membered dioxepine ring imparts unique three-dimensional arrangements that are crucial for its interaction with biological targets.

The unsubstituted heterocyclic ring of this compound predominantly exists in a chair conformation. rsc.org This conformation is largely retained even with substitutions at the 2- and 4-positions of the dioxepine ring. However, the introduction of substituents at the 3-position, particularly alkyl or methylene (B1212753) groups, can lead to a significant increase in the presence of an alternative skew conformation. rsc.org This conformational flexibility is a key aspect of its chemical significance, as it allows for the precise spatial orientation of functional groups, which can be critical for receptor binding and biological activity.

The benzodioxepine nucleus is a common feature in a variety of compounds that have been investigated for their therapeutic potential. For instance, derivatives of this scaffold have been explored for their effects on the central nervous system and cardiovascular system. The ability to modify the scaffold at various positions has allowed chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of compounds with specific and potent activities.

Historical Development and Key Discoveries Pertaining to 3,4 Dihydro 2h 1,5 Benzodioxepines

Established Synthetic Routes to the this compound Core

Cyclization Strategies for Seven-Membered Benzodioxepine Ring Formation

The formation of the seven-membered benzodioxepine ring is a key step in the synthesis of this compound. A common and effective strategy involves the cyclization of a catechol-derived intermediate with a suitable three-carbon electrophile.

A notable example is the reaction of protocatechualdehyde with 1,3-dibromopropane (B121459). wikipedia.org In this Williamson ether synthesis-type reaction, the two hydroxyl groups of the catechol derivative react with the two bromine atoms of 1,3-dibromopropane to form the seven-membered ether linkages. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl groups, thereby activating them for nucleophilic attack on the electrophilic carbon atoms of the dibromopropane. The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the yield of the desired benzodioxepine.

Another important cyclization strategy is the ring-closing metathesis (RCM) reaction. researchgate.net This powerful carbon-carbon bond-forming reaction has been successfully employed to construct the seven-membered ring of 2H-1,5-benzodioxepin derivatives. researchgate.net The RCM approach typically involves a catechol derivative that has been functionalized with two terminal alkene groups. In the presence of a suitable ruthenium catalyst, such as Grubbs' catalyst, the two alkene moieties undergo an intramolecular metathesis reaction to form a new double bond, thereby closing the seven-membered ring. researchgate.net Subsequent hydrogenation of the newly formed double bond can then afford the saturated this compound core.

Ring Expansion Methodologies

Ring expansion reactions provide an alternative approach to the synthesis of the this compound ring system. One such method is the Baeyer-Villiger rearrangement of substituted flavanones. researchgate.net Flavanones, which contain a six-membered heterocyclic ring, can be treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to induce an oxidative ring expansion. In this reaction, an oxygen atom is inserted into the bond between the carbonyl group and the adjacent carbon atom of the flavanone (B1672756) ring, resulting in the formation of a seven-membered lactone, which is a derivative of 3,4-dihydro-4-phenyl-1,5-benzodioxepin-2-one. researchgate.net This methodology offers a stereospecific route to chiral benzodioxepinone derivatives, as the stereochemistry of the starting flavanone is retained in the product.

Thorpe Cyclization and Hydrolysis Approaches

The Thorpe-Ziegler reaction, an intramolecular variation of the Thorpe reaction, offers a distinct pathway to the this compound core, particularly for the synthesis of ketone derivatives. wikipedia.orglscollege.ac.inchem-station.com This method begins with the synthesis of 1,2-di(cyanomethoxy)benzene, which is prepared from catechol and chloroacetonitrile. cdnsciencepub.com The dinitrile is then subjected to an intramolecular Thorpe cyclization in the presence of a strong base, such as sodium hydride, to form an enamino nitrile intermediate. wikipedia.orgcdnsciencepub.com Subsequent hydrolysis of this intermediate under acidic conditions yields the desired 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. cdnsciencepub.com This ketone serves as a versatile intermediate that can be further modified to introduce a variety of functional groups at the 3-position of the benzodioxepine ring.

Advanced Synthetic Strategies for Substituted this compound Derivatives

Regioselective Functionalization of the Aromatic Moiety

The introduction of substituents onto the aromatic portion of the this compound ring system can significantly influence its chemical and biological properties. Regioselective functionalization allows for the precise placement of these substituents, which is crucial for structure-activity relationship studies.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce functional groups onto the benzene (B151609) ring. The directing effects of the two oxygen atoms of the dioxepine ring typically favor substitution at the positions para to the ether linkages. For example, nitration of this compound can lead to the formation of the 7-nitro derivative. cdnsciencepub.com This nitro group can then be reduced to an amino group, which can be further modified to introduce a wide range of substituents. cdnsciencepub.com

Furthermore, the use of protecting groups can be employed to control the regioselectivity of these reactions. For instance, if a specific substitution pattern is desired that is not favored by the inherent directing effects of the dioxepine ring, a protecting group can be used to block a more reactive position, thereby directing the incoming electrophile to the desired location.

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral this compound derivatives is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity.

One approach to achieving stereoselectivity is to start with a chiral precursor. For example, the use of enantiomerically pure starting materials in the cyclization or ring-expansion reactions can lead to the formation of chiral benzodioxepine derivatives with a high degree of stereochemical control. nih.gov

Asymmetric catalysis provides another powerful tool for the synthesis of chiral benzodioxepines. Chiral catalysts, such as chiral Lewis acids or organocatalysts, can be used to control the stereochemical outcome of key bond-forming reactions. nih.govorganic-chemistry.orgelsevierpure.com For instance, an asymmetric version of the ring-closing metathesis reaction, using a chiral ruthenium catalyst, could potentially be used to synthesize enantiomerically enriched 2H-1,5-benzodioxepin derivatives.

Furthermore, the resolution of racemic mixtures of this compound derivatives can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. This allows for the separation of the two enantiomers, providing access to stereochemically pure compounds for further investigation.

Multi-component Reactions Incorporating the Benzodioxepine Scaffold

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.commdpi.com This approach offers significant advantages, including reduced reaction times, high atom economy, and the ability to generate molecular diversity and complexity in a single step. mdpi.comnih.gov While MCRs have been extensively used to create analogous heterocyclic systems like 1,4-benzodiazepines and dihydroquinoxalines, nih.govresearchgate.netnih.gov their application in the direct, one-pot synthesis of the this compound ring system is less commonly documented.

The synthesis of related benzodiazepine (B76468) scaffolds, for example, can be achieved through a three-component reaction of o-phenylenediamine, various aldehydes, and dimedone, showcasing the power of MCRs in building seven-membered heterocyclic rings fused to a benzene ring. researchgate.net Another example is the Ugi four-component reaction (Ugi-4CR), which has been employed with building blocks like methyl anthranilate or aminophenylketones to produce diverse benzodiazepine libraries. nih.gov Isocyanide-based MCRs, in particular, are noted for their versatility in generating complex heterocyclic products. mdpi.comnih.gov

The table below illustrates a representative multi-component reaction for a related benzodiazepine structure, highlighting the principles that could be adapted for the benzodioxepine scaffold.

| Reaction Type | Components | Product Scaffold | Conditions | Reference |

|---|---|---|---|---|

| Three-Component Reaction | o-Phenylenediamine, Aldehyde, Dimedone | Benzodiazepine | Ultrasound irradiation, DABCO-diacetate catalyst | researchgate.net |

| Ugi Four-Component Reaction | Aminophenylketone, Isocyanide, Boc-glycinal, Carboxylic acid | 1,4-Benzodiazepine | Microwave irradiation | nih.gov |

| Isocyanide-Based Four-Component Reaction | o-Phenylenediamine, Isocyanide, Acetone (2 equiv.) | Benzodiazepine-2-carboxamide | NH4Cl catalyst | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly powerful due to its mild conditions, low toxicity, and tolerance of various functional groups. nih.gov This reaction is highly applicable to halogenated derivatives of this compound, allowing for the introduction of alkyl, alkenyl, and aryl substituents onto the benzene ring.

The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reactivity of the halide in the oxidative addition step typically follows the order I > Br > OTf >> Cl. nih.gov For a substrate like 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, coupling with a variety of boronic acids or their esters can be achieved using a palladium catalyst, a suitable ligand, and a base. Research on analogous systems, such as unprotected ortho-bromoanilines and tetrabromo-dibenzo[b,f]azepines, demonstrates the robustness of this methodology. nih.govresearchgate.net For instance, an efficient Suzuki-Miyaura reaction on ortho-bromoanilines was developed using the CataCXium A palladacycle catalyst and K3PO4 as the base in 2-MeTHF solvent. nih.gov

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions applicable to halogenated this compound derivatives.

| Aryl Halide Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 7-Aryl-3,4-dihydro-2H-1,5-benzodioxepine | nih.gov |

| 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | Alkylboronic ester | CataCXium A Palladacycle | K3PO4 | 2-MeTHF | 7-Alkyl-3,4-dihydro-2H-1,5-benzodioxepine | nih.gov |

| 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine | Vinylboronic acid | Pd(PPh3)4 | Na2CO3 | DME | 7-Vinyl-3,4-dihydro-2H-1,5-benzodioxepine | nih.govresearchgate.net |

Chemical Transformations of the this compound System

The benzodioxepine core can undergo a wide range of chemical transformations, allowing for the precise modification of functional groups on both the aromatic and heterocyclic rings.

Oxidation and Reduction Reactions of Functional Groups

Functional groups attached to the this compound scaffold can be readily interconverted using standard oxidation and reduction protocols. Aromatic nitro groups, which can be introduced via electrophilic nitration, are commonly reduced to primary amines. mdpi-res.com This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H2 over Pd/C), or chemical reductants like tin(II) chloride or sodium dithionite. organic-chemistry.org The resulting amines, such as this compound-7,8-diamine, are valuable precursors for further synthesis. sigmaaldrich.com

On the heterocyclic portion of the molecule, carbonyl groups can be transformed. The ketone in 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin can be reduced to a secondary alcohol. cdnsciencepub.com Similarly, an aldehyde group, such as in this compound-7-carbaldehyde, can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4) or oxidized to a carboxylic acid with stronger oxidants like potassium permanganate (B83412) (KMnO4).

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine | H2, Pd/C or SnCl2, HCl | 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine | Nitro Reduction | mdpi-res.comorganic-chemistry.org |

| 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin-3-yl-nitromethane | H2, Raney Ni | 3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | Nitroalkane Reduction | cdnsciencepub.com |

| This compound-7-carbaldehyde | NaBH4 | (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanol | Aldehyde Reduction | |

| This compound-7-carbaldehyde | KMnO4 | This compound-7-carboxylic acid | Aldehyde Oxidation |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the this compound system is activated towards electrophilic aromatic substitution (EAS). The two ether oxygen atoms act as electron-donating groups, directing incoming electrophiles to the ortho and para positions relative to the ether linkages, which correspond to positions 7 and 8 of the benzodioxepine ring.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com Nitration, typically performed with a mixture of nitric acid and sulfuric acid, introduces a nitro (NO2) group. The existence of this compound-7,8-diamine implies a facile dinitration of the parent ring, followed by reduction. sigmaaldrich.com Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl3, introduces a ketone functionality onto the aromatic ring. byjus.comlibretexts.org This reaction proceeds via an electrophilic acylium ion, which attacks the activated benzene ring. byjus.com

| Reaction | Reagents | Electrophile | Expected Major Product(s) | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | 7-Nitro- and 7,8-Dinitro-3,4-dihydro-2H-1,5-benzodioxepine | sigmaaldrich.com |

| Bromination | Br2, FeBr3 | Br+ | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | byjus.com |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | CH3CO+ | 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine | byjus.comlibretexts.org |

| Sulfonation | Fuming H2SO4 (SO3) | SO3 | This compound-7-sulfonic acid | byjus.com |

Nucleophilic Additions and Condensation Reactions

Carbonyl-functionalized derivatives of this compound are key intermediates that readily undergo nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic and is attacked by a wide range of nucleophiles.

For example, the ketone at the 3-position can be converted into a cyanohydrin by reaction with hydrogen cyanide or a cyanide salt. cdnsciencepub.com This cyanohydrin can then be reduced to an amino alcohol, demonstrating a pathway to introduce an aminomethyl group. cdnsciencepub.com The corresponding epoxide, formed from the ketone, serves as an excellent electrophile for ring-opening reactions with nucleophiles like primary amines to afford N-substituted amino alcohols. cdnsciencepub.com Aldehydes, such as this compound-7-carbaldehyde, are generally more reactive than ketones and undergo similar additions. thermofisher.comfishersci.co.uk Condensation reactions with primary amines lead to the formation of imines (Schiff bases), a common transformation used to build larger, more complex structures. researchgate.netekb.eg

| Substrate | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin | KCN, H+ | Nucleophilic Addition | 3-Cyano-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (Cyanohydrin) | cdnsciencepub.com |

| 3,4-Epoxy-3,4-dihydro-2H-1,5-benzodioxepin | Isopropylamine | Nucleophilic Ring-Opening | 3-(Isopropylamino)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | cdnsciencepub.com |

| This compound-7-carbaldehyde | Aniline, H+ (cat.) | Condensation | N-((3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methylene)aniline (Schiff Base) | researchgate.netekb.eg |

Derivatization of Carbaldehyde and Carbonyl Moieties

The carbaldehyde and carbonyl groups on the benzodioxepine scaffold are versatile handles for a wide array of chemical derivatizations, enabling significant structural modifications.

One of the most common derivatizations is the formation of imines, or Schiff bases, through condensation with primary amines. This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond. researchgate.netnih.gov A wide variety of amines can be used to generate a library of Schiff base derivatives. ekb.egmdpi.com

Another powerful transformation is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org The reaction employs a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon. organic-chemistry.org The subsequent collapse of the intermediate oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.com This reaction is highly valuable for installing a C=C double bond with precise control over its location. libretexts.org For this compound-7-carbaldehyde, a Wittig reaction with methylenetriphenylphosphorane (B3051586) would yield 7-vinyl-3,4-dihydro-2H-1,5-benzodioxepine.

| Substrate | Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| This compound-7-carbaldehyde | Schiff Base Formation | Primary Amine (R-NH2), H+ | Imine (C=N-R) | researchgate.netnih.gov |

| This compound-7-carbaldehyde | Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene (C=CHR) | masterorganicchemistry.comorganic-chemistry.orglibretexts.org |

| This compound-7-carbaldehyde | Reduction | NaBH4 or LiAlH4 | Primary Alcohol (-CH2OH) | |

| This compound-7-carbaldehyde | Oxidation | KMnO4 or CrO3 | Carboxylic Acid (-COOH) |

Molecular Architecture and Conformational Analysis

Advanced Spectroscopic and Crystallographic Elucidation of Structure

The precise determination of the molecular geometry and electronic properties of 3,4-Dihydro-2H-1,5-benzodioxepine and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecule's structure.

Detailed Nuclear Magnetic Resonance (NMR) Investigations (e.g., 1H, 13C, 2D NMR) for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of benzodioxepine derivatives. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, respectively. For instance, in studies of 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one derivatives, the diastereotopic methylene (B1212753) (Hₐ, Hₑ) and methine (Hₓ) protons in the heterocyclic ring present complex signals that are crucial for conformational analysis. researchgate.net

To resolve signal overlap and establish definitive assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net These methods reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of nearly all signals in complex spectra, which is often not possible with 1D experiments alone. researchgate.netnih.gov The chemical shifts and coupling constants derived from these analyses are instrumental in deducing the preferred conformations in solution. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Vicinal Coupling Constants (J, Hz) |

|---|---|---|

| 3-Hₐ | ~3.0-3.5 | Jₐₓ ≈ 2.5 Hz |

| 3-Hₑ | ~3.0-3.5 | Jₑₓ ≈ 6.0 Hz |

| 4-Hₓ | ~5.7 | - |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Interactions

X-ray crystallography provides definitive evidence of molecular structure in the solid state. For a derivative, 4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzodioxepin-2-one, single-crystal X-ray analysis revealed a "gauche" conformation for the seven-membered ring. researchgate.net This technique precisely maps the atomic positions, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles that define the molecule's three-dimensional shape.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄O₄ |

| Formula Weight | 270.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Volume (V) | 672.91 ų |

| Calculated Density (Dᶜ) | 1.334 g/cm³ |

Ultraviolet Absorption Spectroscopy for Conformational Determination

Ultraviolet (UV) absorption spectroscopy serves as a powerful tool for probing the conformation of 3,4-dihydro-2H-1,5-benzodioxepin in solution. The method focuses on the intensity of the Ph–O π→π* electronic transition. rsc.org The intensity of this absorption band is directly related to the degree of conjugation between the oxygen lone pairs and the aromatic π-system, which in turn depends on the dihedral angle (θ) between the plane of the benzene (B151609) ring and the C-O-C plane of the heterocyclic ring. rsc.org

Mass Spectrometry for Fragmentation Pattern Analysis in Structural Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its structural integrity through fragmentation patterns. Under electron impact (EI) or electrospray ionization (ESI), the molecule breaks apart in a predictable manner. nih.govresearchgate.net The analysis of the resulting fragment ions provides a fingerprint that helps to confirm the compound's structure.

For related, more complex benzodiazepinone structures, studies have shown that the major fragmentation pathways involve cleavages within the seven-membered ring. nih.govresearchgate.net Common fragmentation patterns include the loss of small, stable molecules or radicals. The precise masses of both the parent ion and the fragment ions can be measured with high-resolution mass spectrometry, further corroborating the elemental composition and structure of the compound. researchgate.net

Conformational Preferences and Dynamics of the Seven-Membered Heterocyclic Ring

The seven-membered dioxepine ring is not planar and can adopt several low-energy conformations. The dynamic equilibrium between these forms is a key aspect of its chemistry.

Assessment of Chair and Skew Conformations

The unsubstituted this compound ring preferentially exists in a chair conformation. rsc.org This finding, supported by UV spectroscopic data, suggests the chair form is the most stable arrangement for the parent molecule. rsc.org

However, the conformational landscape can be significantly altered by substitution on the heterocyclic ring. The introduction of substituents at the 3-position, particularly bulky groups like alkyl or methylene groups, leads to a notable increase in the proportion of the alternative skew (or twist) conformation. rsc.org This shift in equilibrium is attributed to steric interactions that destabilize the chair form, making the skew conformation more energetically favorable. NMR and computational modeling studies on related systems have further explored the subtle energy differences between these conformers. researchgate.net

Influence of Substituents on Ring Conformation and Aromatic Ring Planarity

The conformational equilibrium of the this compound ring system is sensitive to the presence and position of substituents. For the unsubstituted parent compound, the heterocyclic ring predominantly adopts a chair conformation. cdnsciencepub.com This preference is, however, not absolute and can be shifted by substitution.

It has been observed that substitution at the 2- and 4-positions of the dioxepine ring does not significantly alter the preference for the chair conformation. cdnsciencepub.com However, the introduction of substituents at the 3-position, particularly alkyl, methylene, or substituted methylene groups, induces a notable shift in the conformational equilibrium. These substitutions lead to a substantial increase in the population of the alternative skew or twist-boat conformation. cdnsciencepub.com

Further detailed analysis of substituted derivatives, such as 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-ones, has been conducted using a combination of ¹H NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling. In these systems, the vicinal coupling constants between the protons on the heterocyclic ring provide qualitative information about the dihedral angles. For instance, in a series of 1,5-benzodioxepin-2-ones, the relatively small and comparable vicinal coupling constants between the C4-methine proton and the C3-methylene protons suggest that the methine proton is in a gauche orientation to both methylene protons. This is consistent with a twisted conformation of the seven-membered ring. researchgate.net

X-ray crystallographic analysis of 4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzodioxepin-2-one has provided concrete evidence for a "gauche" conformation in the solid state. researchgate.net Computational modeling of this and related derivatives has identified multiple low-energy conformers, further highlighting the conformational flexibility of the ring system. researchgate.net The data suggests that even when a particular conformation is favored, others may exist in equilibrium in solution.

The planarity of the aromatic ring can also be influenced by the conformation of the fused seven-membered ring. The twist angle (θ) between the aromatic ring and the C-O-C planes is a measure of this distortion. While specific quantitative values for a wide range of substituents are not extensively tabulated in a single source, the principle that substitution, particularly at the 3-position, can alter the ring's pucker and consequently the orientation of the aromatic ring is well-established. cdnsciencepub.com

| Substituent Position | Substituent Type | Observed Influence on Conformation | Method of Analysis |

|---|---|---|---|

| Unsubstituted | N/A | Predominantly Chair Conformation | UV Spectroscopy |

| 2- and/or 4-position | Not specified | Chair conformation is maintained | UV Spectroscopy |

| 3-position | Alkyl, Methylene, Substituted Methylene | Increased proportion of Skew/Twist-Boat Conformation | UV Spectroscopy |

| 4-Phenyl (in 2-one derivative) | Phenyl | Gauche/Twist Conformation | ¹H NMR, X-ray Crystallography, Modeling |

Conformational Interconversion Barriers

The dynamic nature of the this compound ring system has been investigated through dynamic NMR (DNMR) spectroscopy. These studies provide quantitative data on the energy barriers that separate the different conformers.

For the parent this compound, low-temperature ¹H and ¹³C NMR studies have revealed that in solution, it exists as a mixture of the chair (C) and twist-boat (TB) conformations. At -147°C in a chlorodifluoromethane (B1668795) solvent, the equilibrium populations are approximately 80% chair and 20% twist-boat. cdnsciencepub.com

The major conformational process observed is the chair-to-chair interconversion. The free energy of activation (ΔG‡) for the ring inversion of the chair form has been determined to be 6.5 kcal/mol. This value represents the energy barrier that must be overcome for the ring to flip from one chair conformation to its mirror image. cdnsciencepub.com

For the minor twist-boat conformer, a process of pseudorotation is also active. In the case of a 3,3-dimethyl derivative, where the twist-boat conformation is more populated (64%), the barrier for this pseudorotation has been measured to be 6.8 kcal/mol. The chair inversion barrier for this dimethyl derivative is slightly higher at 7.5 kcal/mol. cdnsciencepub.com These barriers are indicative of relatively rapid conformational changes at room temperature, which is why distinct conformers are typically not observable in standard NMR spectra taken at ambient conditions.

| Compound | Conformational Process | Free Energy of Activation (ΔG‡) (kcal/mol) | Method of Determination |

|---|---|---|---|

| This compound | Chair Inversion | 6.5 | Dynamic NMR Spectroscopy |

| 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | Chair Inversion | 7.5 | Dynamic NMR Spectroscopy |

| 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | Twist-Boat Pseudorotation | 6.8 | Dynamic NMR Spectroscopy |

Biological Activities and Pharmacological Investigations

Enzyme Inhibition and Modulation

The ability of 3,4-Dihydro-2H-1,5-benzodioxepine derivatives to inhibit or modulate the activity of specific enzymes has been an area of significant research interest.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The conversion of glucose to sorbitol by aldose reductase, followed by the oxidation of sorbitol to fructose, can lead to an accumulation of sorbitol in tissues. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Therefore, inhibitors of aldose reductase are considered potential therapeutic agents for the management of these complications.

While direct studies on the aldose reductase inhibitory effects of this compound derivatives are not extensively available in the reviewed literature, research on structurally related heterocyclic systems provides valuable insights. For instance, a series of novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been synthesized and evaluated as potent and selective aldose reductase inhibitors. nih.gov These compounds exhibited significant inhibitory activity, with IC50 values in the micromolar to nanomolar range. nih.gov One of the most active compounds, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid, displayed an IC50 value of 0.023 µM. nih.gov

Furthermore, derivatives of 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid, such as zopolrestat, have demonstrated potent aldose reductase inhibition with an IC50 of 3.1 x 10⁻⁹ M. nih.gov These findings suggest that the broader class of heterocyclic compounds holds promise for aldose reductase inhibition. Although specific data for this compound derivatives is lacking, the structural similarities to these active compounds warrant further investigation into their potential as aldose reductase inhibitors for the management of diabetic complications.

Derivatives of heterocyclic systems structurally related to this compound have been found to interact with other significant enzyme targets, suggesting a broader pharmacological potential for this class of compounds.

For example, research into 3,4-dihydrobenzo[f] nih.govdrugbank.comoxazepin-5(2H)-one derivatives led to the discovery of a new class of selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK). nih.gov TNIK is a downstream signaling protein in the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer. nih.gov One of the most potent compounds identified, 21k , exhibited an IC50 of 0.026 µM against TNIK and demonstrated significant antitumor activity in a xenograft mouse model. nih.gov

In a different therapeutic area, derivatives of 3,4-dihydro-2H,6H-pyrimido[1,2-c] nih.govnih.govbenzothiazin-6-imine have been identified as novel selective inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). mdpi.comnii.ac.jp This enzyme is crucial for pyrimidine (B1678525) biosynthesis in the malaria parasite. The identified compounds showed inhibitory activity against P. falciparum growth with low toxicity to human cells, indicating their potential as a starting point for the development of new antimalarial drugs. mdpi.comnii.ac.jp

While these findings are for related but distinct heterocyclic systems, they highlight the potential for derivatives of this compound to inhibit a variety of enzymes involved in different biochemical pathways. However, specific studies identifying other enzyme targets for this compound derivatives are needed to fully elucidate their pharmacological profile.

Receptor Ligand Activity and Signal Transduction Modulation

The interaction of this compound derivatives with various receptors is another critical aspect of their pharmacological investigation, with studies focusing on adrenergic and serotonergic systems.

β-Adrenergic receptors, particularly the β2 subtype, are predominantly located in the smooth muscles of the airways. nih.gov Stimulation of these receptors by agonists leads to smooth muscle relaxation, resulting in bronchodilation. nih.gov This mechanism is the cornerstone of treatment for obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov β2-adrenergic agonists mimic the action of endogenous catecholamines, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), which ultimately results in smooth muscle relaxation. nih.gov

While the therapeutic potential of β-adrenergic agonists is well-established, there is a lack of specific research in the reviewed literature detailing the investigation of this compound derivatives as β-adrenergic receptor stimulators or their potential as bronchodilators. The exploration of this specific chemical scaffold for β-adrenergic activity remains an area for future research.

Serotonin (B10506) receptors, a diverse family of G protein-coupled receptors, are involved in a wide array of physiological and pathological processes in the central nervous system. The 5-HT1A and 5-HT2A receptor subtypes, in particular, are important targets for the development of therapeutic agents for neuropsychiatric disorders.

Research on structurally related benzoxazinone (B8607429) derivatives has identified compounds with high affinity for the 5-HT1A receptor. nih.govnih.gov For example, a series of 3,4-dihydro-2H-benzoxazinones were found to be potent 5-HT1A receptor antagonists, with some compounds also exhibiting potent serotonin reuptake inhibitory activity. nih.gov The 5-(2-methyl)quinolinyloxy derivative, for instance, displayed a pKi of 8.2 for the 5-HT reuptake site and high affinity for 5-HT1A/1B/1D receptors. nih.gov

While direct binding data for this compound derivatives at serotonin receptors is limited in the available literature, the data from related structures suggest that this chemical class could serve as a scaffold for the design of new ligands targeting the serotonergic system. Further studies are required to determine the specific binding affinities and functional activities of this compound derivatives at 5-HT1A, 5-HT2A, and other serotonin receptor subtypes.

Alpha-1 adrenergic receptors are G protein-coupled receptors that are primarily involved in the contraction of smooth muscle. nih.gov Antagonists of these receptors, also known as alpha-blockers, inhibit the binding of norepinephrine, leading to vasodilation and a decrease in blood pressure. nih.gov They are used in the treatment of conditions such as hypertension and benign prostatic hyperplasia. drugbank.comnih.gov

The reviewed scientific literature does not provide specific examples or data on the α1-adrenergic receptor blocking activities of compounds containing the this compound scaffold. Therefore, the potential for this class of compounds to act as α1-adrenoceptor antagonists remains to be explored through dedicated pharmacological studies.

Neurobiological and Neuroprotective Effects

Derivatives of the benzodioxepine family have shown notable interactions with the central nervous system, including neuroprotective effects against excitotoxicity and potential applications in managing neurodegenerative conditions.

While direct studies on this compound are limited, related benzodioxane and benzoxazine (B1645224) structures have been shown to interact with key neurotransmitter systems. For instance, certain 3,4-dihydro-2H-benzoxazinone derivatives have been identified as having a high affinity for the 5-HT1A serotonin receptor, acting as antagonists. nih.gov These compounds also potently inhibit serotonin reuptake, a crucial mechanism in the treatment of neuropsychiatric disorders. nih.gov Similarly, other related heterocyclic compounds, such as benzodiazepines, are well-known for their role as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain. nih.gov This interaction is responsible for the anxiolytic and sedative effects of benzodiazepines. nih.gov The structural similarities suggest that the benzodioxepine core could be a valuable scaffold for designing ligands that target these critical CNS receptors.

The neuroprotective potential of compounds related to this compound has been demonstrated in cellular models of neurodegeneration. For example, a chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to protect primary cultured rat cortical cells from excitotoxic neuronal damage induced by glutamate (B1630785) and N-methyl-d-aspartate (NMDA). nih.gov This protective effect is significant as overstimulation of NMDA receptors is a known factor in the pathology of diseases like Alzheimer's. nih.gov The study found that BL-M's neuroprotection was comparable to that of memantine, a drug used in Alzheimer's treatment. nih.gov The mechanism of action involves the inhibition of intracellular reactive oxygen species and the enhancement of the ERK-mediated phosphorylation of CREB, a pathway vital for neuronal survival. nih.gov These findings suggest that scaffolds related to benzodioxepine could be beneficial for neurodegenerative disorders where excitotoxicity and oxidative stress are contributing factors. nih.gov

Anti-inflammatory Properties and Mechanisms

Derivatives containing similar heterocyclic structures to benzodioxepine have demonstrated significant anti-inflammatory activities. The mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.commdpi.com

Research on 1,5-benzodiazepine derivatives, for instance, showed significant anti-inflammatory effects in carrageenan-induced rat paw edema models. researchgate.net The presence of electron-withdrawing groups like nitro and chloro on the aromatic rings was found to enhance this activity. researchgate.net Similarly, studies on 2H-1,4-benzoxazin-3(4H)-one derivatives revealed their ability to suppress the inflammatory response in microglial cells stimulated by lipopolysaccharide (LPS). nih.gov These compounds were found to downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov The anti-inflammatory action was also linked to the activation of the Nrf2-HO-1 signaling pathway, which helps reduce intracellular reactive oxygen species (ROS) and alleviate neuroinflammation. nih.gov Some thiourea (B124793) derivatives of naproxen (B1676952) have also shown potent anti-inflammatory activity by inhibiting 5-LOX, highlighting another pathway through which related compounds might exert their effects. mdpi.com

Anticancer and Cytotoxic Potentials against Cancer Cell Lines

The cytotoxic potential of heterocyclic compounds related to this compound has been evaluated against several human cancer cell lines. These studies indicate that the core structure can be modified to produce derivatives with significant antiproliferative activity.

For example, a study on benzofurooxepine derivatives identified a compound (2b) with potent cytotoxicity against human breast adenocarcinoma (MCF-7), colorectal cancer (HT-29), and another breast cancer line (MDA-MB-231). researchgate.net Similarly, certain 1,5-benzodiazepine derivatives have demonstrated promising anticancer effects against HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the single-digit micromolar range. nih.gov Another study on 2,3-dihydro-1,5-benzodiazepine derivatives reported that one compound, in particular, reduced the viability of PC-3 prostate cancer cells to just 13.75% at a 20 μM concentration. semanticscholar.orgcarta-evidence.org Research on bispidine derivatives, which can induce polyamine catabolism, showed that they could effectively induce apoptosis in HepG2 cancer cells while having less effect on normal fibroblasts. nih.gov

The table below summarizes the cytotoxic activities of various derivatives related to the this compound structure against different cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|---|

| 1,5-Benzodiazepin-2-One | 3b | HCT-116 (Colon) | 9.18 µM nih.gov |

| 1,5-Benzodiazepin-2-One | 3b | HepG-2 (Liver) | 6.13 µM nih.gov |

| 1,5-Benzodiazepin-2-One | 3b | MCF-7 (Breast) | 7.86 µM nih.gov |

| 2,3-Dihydro-1,5-benzodiazepine | Compound 3 | PC-3 (Prostate) | Reduced viability to 13.75% at 20 µM semanticscholar.orgcarta-evidence.org |

| Benzofurooxepine | 2b | MCF-7 (Breast) | Potent cytotoxicity researchgate.net |

| Benzofurooxepine | 2b | HT-29 (Colorectal) | Potent cytotoxicity researchgate.net |

| Benzofurooxepine | 2b | MDA-MB-231 (Breast) | Potent cytotoxicity researchgate.net |

Antimicrobial and Antioxidant Properties

Investigations into related heterocyclic structures have also revealed promising antimicrobial activities.

Derivatives containing scaffolds similar to this compound have shown activity against a range of bacterial pathogens. For instance, newly synthesized benzodioxepin-biphenyl amide derivatives were evaluated for their antibacterial properties, with one compound (E4) proving to be a particularly effective antimicrobial agent. researchgate.net

Studies on 1,3-benzoxazine derivatives found that all synthesized compounds were active against Escherichia coli and Staphylococcus aureus. nih.gov Some of these compounds also showed activity against Bacillus subtilis and the fungus Aspergillus niger. nih.gov Similarly, a broad study of 1,5-benzodiazepine derivatives revealed considerable potency against both bacteria (E. coli, S. aureus) and fungi (C. neoformans, C. albicans). nih.gov Two compounds, 1v and 1w, were exceptionally potent against C. neoformans. nih.gov Another series of 2,3-dihydro-1,5-benzodiazepine derivatives exhibited bacteriostatic effects against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.orgcarta-evidence.org

The table below presents the antibacterial activity of various related derivatives.

| Derivative Class | Bacterial Strain | Activity |

|---|---|---|

| 1,3-Benzoxazine | E. coli | Active nih.gov |

| 1,3-Benzoxazine | S. aureus | Active nih.gov |

| 1,3-Benzoxazine | B. subtilis | Active (some compounds) nih.gov |

| 1,5-Benzodiazepine | E. coli | MIC: 40 µg/mL (for one compound) nih.gov |

| 1,5-Benzodiazepine | S. aureus | MIC: 40 µg/mL (for one compound) nih.gov |

| 2,3-Dihydro-1,5-benzodiazepine | MRSA | Bacteriostatic (0.125−4 mg/mL) semanticscholar.orgcarta-evidence.org |

| 2,3-Dihydro-1,5-benzodiazepine | E. coli | Bacteriostatic (0.125−4 mg/mL) semanticscholar.orgcarta-evidence.org |

Antioxidant Mechanisms (e.g., Radical Scavenging)

The antioxidant potential of chemical compounds, including derivatives of the this compound scaffold, is primarily attributed to their ability to scavenge free radicals. This action helps to mitigate oxidative stress, which is implicated in a variety of diseases. The primary mechanisms by which phenolic and related heterocyclic compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule (AOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. nih.gov This process is characteristic of assays like the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the inhibition of peroxyl radical-induced oxidation. nih.gov The efficacy of a compound in the HAT mechanism is often influenced by the bond dissociation enthalpy of the hydrogen-donating group, typically a hydroxyl (-OH) group.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the substrate. researchgate.net Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are based on this mechanism. nih.govresearchgate.net The antioxidant capacity in SET-based methods is related to the ionization potential of the molecule.

For phenolic compounds, which share structural similarities with potential hydroxylated derivatives of this compound, the number and position of hydroxyl groups on the aromatic ring are critical determinants of their radical scavenging activity. researchgate.netmdpi.com For instance, studies on isoflavonoids have shown that in a solvent environment, the Sequential Proton Loss Electron Transfer (SPLET) mechanism, a variant of SET, is often favored. mdpi.com Computational studies using density functional theory (DFT) can predict the most likely reaction mechanism by calculating thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). mdpi.com

While specific experimental data on the radical scavenging activity of the parent compound this compound is limited, research on analogous 1,5-benzodiazepine derivatives has demonstrated significant antioxidant effects, which were attributed to their ability to reduce intracellular reactive oxygen species (ROS) and protect against oxidative damage. nih.govresearchgate.net

In Vitro and In Vivo Biological Evaluation Methodologies

The biological and pharmacological properties of this compound and its derivatives are investigated using a range of established in vitro and in vivo methodologies. These methods are designed to assess the compound's efficacy and mechanism of action in a controlled laboratory setting.

In Vitro Evaluation

In vitro studies are performed using cell cultures and isolated biochemical systems to determine a compound's activity at the cellular and molecular level. Common methodologies include:

Antioxidant Capacity Assays: These are fundamental tests to quantify the radical-scavenging ability of a compound. Commonly used assays include the DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) assays. nih.gov These tests measure the compound's ability to neutralize stable radicals or reduce metal ions, providing a quantitative measure of antioxidant potential. nih.gov

Cell Viability and Cytotoxicity Assays: To assess the safety profile of a compound, its effect on cell viability is determined using methods like the MTT or MTS assay. These tests are often performed on various cell lines, such as human neuroblastoma (SH-SY5Y) or human hepatoma (HepG2) cells, to identify any potential cytotoxic effects. nih.govresearchgate.net

Neuroprotection Assays: For compounds being investigated for neurodegenerative diseases, their ability to protect neuronal cells from toxins is evaluated. This often involves inducing cellular stress in a neuronal cell line (e.g., SH-SY5Y) with agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or MPP⁺, which mimic the oxidative stress and mitochondrial dysfunction seen in conditions like Parkinson's disease. nih.govresearchgate.net The protective effect of the test compound is then measured.

Measurement of Intracellular ROS: To confirm the antioxidant mechanism within a cellular context, probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) are used to measure the levels of intracellular Reactive Oxygen Species (ROS) after exposure to an oxidative stressor, both with and without the test compound. nih.gov

Mitochondrial Membrane Potential (ΔΨm) Assessment: Mitochondrial dysfunction is a key factor in oxidative stress-related cell death. The effect of a compound on mitochondrial health can be assessed by measuring the mitochondrial membrane potential using fluorescent dyes like rhodamine 123 or JC-1. nih.gov

Enzyme Inhibition and Receptor Binding Assays: To identify specific molecular targets, in vitro assays can measure the compound's ability to inhibit enzymes (e.g., kinases, GSK-3β) or bind to specific receptors (e.g., imidazoline (B1206853) or adrenergic receptors). mdpi.comresearchgate.net

The table below summarizes results from in vitro antioxidant and neuroprotection assays for 1,5-benzodiazepin-2(3H)-one derivatives, which are structurally related to the benzodioxepine class.

| Compound | Assay | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (18) | Neuroprotection vs. 6-OHDA & MPP+ | SH-SY5Y | Demonstrated good neuroprotection activity. | nih.gov |

| 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (20) | Neuroprotection vs. 6-OHDA & MPP+ | SH-SY5Y | Showed good neuroprotection activity. | nih.gov |

| Compound 18 | Intracellular ROS & Superoxide (B77818) Levels | SH-SY5Y | Significantly reduced ROS and superoxide levels. | nih.gov |

| Compound 18 | Mitochondrial Membrane Potential (ΔΨm) | SH-SY5Y | Improved mitochondrial membrane potential. | nih.gov |

| Compound 18 | Lipid Peroxidation (MDA levels) | SH-SY5Y | Reduced malondialdehyde (MDA) levels better than curcumin. | nih.gov |

| Compound 18 | Apoptosis/Caspase-3 Levels | SH-SY5Y | Reduced apoptosis and caspase-3 levels under H₂O₂ pressure. | nih.gov |

In Vivo Evaluation

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model, which is crucial for understanding its bioavailability and duration of action.

Efficacy in Disease Models: The therapeutic potential of a compound is assessed in animal models that mimic human diseases. For example, to evaluate antihypertensive effects, spontaneously hypertensive rats are often used, with measurements of mean arterial blood pressure (MAP) and heart rate (HR) being key endpoints. researchgate.net

Behavioral and Functional Tests: For central nervous system applications, a battery of behavioral tests is employed. For instance, the rotarod test is used to assess motor coordination and potential neurological deficits, which is important for evaluating antiseizure or antiparkinsonian agents.

Structure Activity Relationship Sar and Rational Ligand Design

Impact of Aromatic Ring Substituents on Biological Efficacy and Selectivity

The nature and position of substituents on the aromatic portion of the benzodioxepine ring system, or on other appended aromatic rings, can profoundly influence the biological efficacy and selectivity of the molecule.

In the development of inhibitors for aldose reductase (AR), an enzyme implicated in diabetic complications, a series of 4-aryl-2-[2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)hydrazinyl]thiazole derivatives were synthesized and evaluated. nih.gov The study revealed that the substituent on the 4-aryl group of the thiazole (B1198619) moiety plays a critical role in the inhibitory potency. A compound featuring a 4-cyanophenyl group (Compound 3) was identified as the most potent AR inhibitor in the series, with a Kᵢ value of 0.018 ± 0.005 µM. nih.gov This was significantly more potent than the reference compound, quercetin (B1663063) (Kᵢ = 7.025 ± 1.780 µM). nih.gov The high potency of the cyano-substituted derivative highlights the importance of electron-withdrawing groups at this position for enhancing the inhibitory activity against aldose reductase. nih.gov

Another example can be seen in the optimization of inhibitors for BioA, an enzyme involved in biotin (B1667282) biosynthesis in Mycobacterium tuberculosis. Researchers explored replacing a benzodioxole group with various other aromatic systems. nih.gov An analogue with a 3,4-dichlorophenyl group, which acts as a conformational mimic of the 1,3-benzodioxole (B145889) moiety, showed only a twofold loss in potency. nih.gov This suggests that while the electronic nature of the substituents is important, maintaining a specific conformation can also be key to preserving activity. nih.gov

Similarly, in a series of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones designed as DYRK1A inhibitors, the substitution pattern on the 5-arylidene ring significantly affected activity. mdpi.com While a simple phenyl group (compound 3c) showed potent inhibition, the introduction of bulky fused ring systems like 1,3-benzodioxol-5-yl (in 3a) or 2,3-dihydro-1,4-benzodioxin-5-yl (in 3f) maintained the kinase inhibition activity, indicating that the active site can accommodate larger substituents. mdpi.com

| Compound | Substituent on 4-Aryl Ring | Kᵢ (µM) |

|---|---|---|

| 3 | 4-cyanophenyl | 0.018 ± 0.005 |

| Quercetin (Reference) | N/A | 7.025 ± 1.780 |

Influence of Heterocyclic Ring Modifications and Side Chain Variations on Pharmacological Profile

Modifications to the seven-membered dioxepine ring or alterations to side chains attached to the core scaffold are critical strategies in fine-tuning the pharmacological profile of these compounds.

The conformation of the heterocyclic dioxepine ring itself is sensitive to substitution. The unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin ring typically exists in a chair conformation. rsc.org This conformation is largely unaffected by substitution at the 2- or 4-positions. However, placing substituents at the 3-position, especially alkyl or methylene (B1212753) groups, can lead to a significant increase in the population of the alternative skew conformation. rsc.org This conformational flexibility can be exploited in drug design to achieve optimal interactions with a target protein.

In the pursuit of glucokinase-glucokinase regulatory protein (GK-GKRP) binding disrupters, a diarylmethanesulfonamide hit containing the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide moiety was identified. acs.org The oxygen atoms of the benzodioxepine ring were found to displace a water molecule and form a hydrogen bond with an isoleucine residue (Ile11) in the protein's binding site, demonstrating a direct and favorable interaction of the heterocyclic ring. acs.org

In the context of DYRK1A inhibitors, variations in the side chain at the C-2 position of a 1,3-thiazolidin-4(5H)-one platform, which was attached to the benzodioxepine core via a 5-ylidene linker, were explored. mdpi.com The introduction of piperidin-1-yl or thiomorpholin-1-yl moieties at this position, combined with bulky groups at the 5-ylidene position, resulted in compounds with low nanomolar inhibition of DYRK1A. mdpi.com This indicates that the combination of a modified heterocyclic side chain and a specific aromatic substituent is crucial for achieving high potency.

| Compound | 5-Ylidene Substituent | C-2 Moiety | IC₅₀ (µM) |

|---|---|---|---|

| 5i | 1,3-benzodioxol-5-yl | Piperidin-1-yl | 0.053 |

| 5n | 2,3-dihydro-1,4-benzodioxin-5-yl | Thiomorpholin-1-yl | 0.070 |

| 5o | 2,3-dihydro-1,4-benzodioxin-5-yl | Piperidin-1-yl | 0.090 |

Development of Hybrid Molecules Incorporating the Benzodioxepine Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, or a multi-target profile. mdpi.comnih.gov The this compound scaffold has been successfully incorporated into hybrid molecules to target various diseases.

One such example is the creation of hybrid molecules combining the benzodioxepine moiety with a thiazole ring. nih.govsemanticscholar.org Derivatives of 4-aryl-2-[2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)hydrazinyl]thiazole have been synthesized and identified as potent aldose reductase inhibitors. nih.gov In this design, the benzodioxepine moiety serves as a key anchoring group, while the substituted thiazole portion explores additional binding interactions within the enzyme's active site.

Another approach involves creating hybrid structures with other heterocyclic systems. For instance, (2E)-3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]acrylic acid is a research chemical that combines the benzodioxepine scaffold with a pyrazole (B372694) acrylic acid moiety, suggesting its potential use in developing new therapeutic agents. scbt.com

The development of boron-based hybrids has also been explored for potential neuroprotective properties. rsc.org While not directly incorporating the benzodioxepine ring, these studies highlight the strategy of combining a core scaffold with moieties like lipoic acid to enhance antioxidant properties and improve the ability to cross biological barriers. nih.gov This principle can be applied to the benzodioxepine scaffold to create novel multi-target agents.

Stereochemical Factors in Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and pharmacological effect.

In the case of this compound derivatives, the stereochemistry of substituents on the seven-membered ring is critical. For 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-ones, conformational analysis using NMR spectroscopy indicated that the phenyl substituent at the C-4 position preferentially adopts a pseudoequatorial orientation. researchgate.net This specific spatial arrangement is crucial for how the molecule presents itself to a receptor binding site. Computer modeling and X-ray crystallography have been used to confirm these conformational preferences, which are essential for rational ligand design. researchgate.net

The importance of stereoisomers was clearly demonstrated in the development of GK-GKRP disrupters. The synthesis started with a racemic amine, 1-(1-benzofuran-2-yl)-1-phenylmethanamine, which was resolved into its individual R- and S-enantiomers using chiral chromatography. acs.org These enantiomers were then independently reacted with this compound-7-sulfonyl chloride to produce the corresponding R- and S-configured sulfonamides. acs.org Evaluating these pure enantiomers separately allows for a precise determination of which stereoisomer is responsible for the biological activity, a fundamental step in designing more potent and selective drugs.

Computational Chemistry and in Silico Investigations of 3,4 Dihydro 2h 1,5 Benzodioxepine

Computational chemistry and in silico methods have become indispensable tools in modern chemical research, offering profound insights into molecular properties and behaviors without the need for extensive laboratory work. For the 3,4-Dihydro-2H-1,5-benzodioxepine scaffold and its derivatives, these computational approaches are crucial for predicting biological activity, understanding reaction mechanisms, and assessing pharmacokinetic profiles. These investigations help to rationalize experimental findings and guide the design of new molecules with desired characteristics.

Applications in Chemical Science and Technology

Role as Versatile Synthetic Intermediates in Organic Synthesis

The 3,4-dihydro-2H-1,5-benzodioxepine framework serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its derivatives are key precursors to a variety of compounds, including those with potential therapeutic applications.

A notable application is the synthesis of a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins. cdnsciencepub.com The synthetic strategy begins with the preparation of the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin (also referred to as 1,5-benzodioxepin-3-one). This ketone is synthesized via a Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which yields an enamino nitrile that is subsequently hydrolyzed to the desired ketone. cdnsciencepub.com

From this ketone intermediate, two primary synthetic pathways are employed to introduce amino and hydroxyl functionalities, which are often crucial for biological activity:

Cyanohydrin Route: The ketone is converted to its corresponding cyanohydrin. Subsequent reduction of the nitrile group, either through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, yields a 3-amino-3-hydroxymethyl derivative. cdnsciencepub.com

Epoxide Route: The ketone is treated with dimethylsulfoxonium methylide to form a stable epoxide (spiro-oxiranyl-1,5-benzodioxepine). This epoxide can then be opened by reacting with various primary amines to afford N-substituted amino alcohols. This route is particularly versatile as it allows for the introduction of a wide range of substituents on the nitrogen atom. cdnsciencepub.com

The stability of the dioxepin ring system is a significant advantage. For instance, it remains intact even under harsh conditions like treatment with boiling hydrobromic acid, which is used for demethylation of substituted derivatives. cdnsciencepub.com This chemical robustness allows for a wide range of subsequent chemical modifications on other parts of the molecule without degrading the core structure.

Table 1: Synthetic Intermediates and Routes from 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin

| Starting Material | Reagents | Intermediate | Final Product Class | Ref |

|---|

Potential in Novel Material Development

The this compound scaffold is not only a precursor for pharmaceuticals but also a building block for novel materials with unique properties. Its derivatives are being explored in materials science and medicinal chemistry for creating complex molecular architectures.

The conformational properties of the seven-membered dioxepin ring, which can exist in chair and skew (or twist-boat) conformations, are of particular interest. The conformation can be influenced by substitution on the heterocyclic ring. rsc.org For example, the unsubstituted ring typically prefers a chair conformation. However, introducing substituents at the 3-position, especially bulky groups, can significantly increase the population of the skew conformation. rsc.org This ability to control molecular shape through substitution is a key principle in the design of materials with specific host-guest binding properties or for creating liquid crystals.

In the realm of medicinal chemistry, the related benzodioxepine and benzodiazepine (B76468) structures are foundational for developing new therapeutic agents. For instance, the synthesis of novel tricyclic 1,5-benzodiazepine derivatives can be achieved through multi-component reactions, highlighting the utility of related heterocyclic systems in generating structural diversity for drug discovery. nih.govrsc.orgresearchgate.netmdpi.com While not a direct application of this compound itself, the synthetic strategies and the resulting complex heterocyclic systems provide a blueprint for how this scaffold can be incorporated into larger, potentially functional materials. The synthesis of PARP1 inhibitors based on the 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) scaffold further illustrates the utility of benzodioxane-type structures in creating targeted therapeutic materials. nih.gov

The development of such complex molecules relies on the predictable chemistry of the core heterocycle, allowing for its incorporation into larger systems designed to interact with biological targets or to self-assemble into ordered materials.

Contributions to Flavor and Fragrance Chemistry: Structure-Odour-Relationships of Analogues

In the fragrance industry, analogues of this compound have made a significant impact. The most famous example is 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, widely known by its trade name, Calone 1951®. core.ac.uk This compound is celebrated for its distinctive and powerful "marine" or "sea-breeze" scent, with ozonic and watermelon undertones, which defined a new trend in perfumery in the 1990s.

The unique olfactory profile of Calone 1951® has prompted extensive research into the structure-odour relationships (SOR) of benzodioxepinone analogues. core.ac.uk The goal of SOR studies is to understand how molecular structure correlates with olfactory perception, guiding the synthesis of new aroma chemicals with desired scent profiles. perfumerflavorist.comresearchgate.net Key molecular features that influence odour include the molecule's shape, size, and the distribution of electronic charge. perfumerflavorist.com

Research into analogues of Calone 1951® involves systematic modifications to its structure to probe which molecular features are essential for the characteristic marine note. core.ac.uk These modifications include:

Aromatic Ring Substitution: Introducing or changing substituents on the benzene (B151609) ring.

C-3 Position Modification: Altering the ketone functional group at the 3-position.

Ring Size Variation: Synthesizing related structures with different-sized heterocyclic rings.

These studies provide valuable data on how changes in polarity, functionality, and molecular framework affect the perceived scent. This knowledge helps chemists to fine-tune odour characteristics, potentially leading to new fragrances with improved properties like enhanced tenacity (long-lastingness) or different nuances of the marine character. core.ac.ukperfumerflavorist.com

Table 2: Structure-Odour-Relationship (SOR) in Benzodioxepinone Analogues

| Compound Name | Modification from Calone 1951® | Olfactory Description | Ref |

|---|---|---|---|

| Calone 1951® | (7-methyl-2H-1,5-benzodioxepin-3(4H)-one) | Strong marine, ozonic, watermelon | core.ac.uk |

| Aromatic Substituted Analogues | Varies (e.g., different alkyl groups, halogens) | Modifications to the marine character, introduction of new notes | core.ac.uk |

| C-3 Modified Analogues | Varies (e.g., reduction of ketone to alcohol) | Alteration or loss of the typical marine scent | core.ac.uk |

Emerging Research Areas and Future Perspectives

Design and Synthesis of Advanced Benzodioxepine-Based Biologically Active Agents

The foundation of exploring the therapeutic potential of the 3,4-Dihydro-2H-1,5-benzodioxepine core lies in the ability to synthesize a diverse library of derivatives. Future research will focus on creating advanced analogues with tailored biological activities. The synthesis of a 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one has been documented, highlighting the potential for modification at various positions of the benzodioxepine ring. researchgate.net

Structure-activity relationship (SAR) studies will be pivotal. By systematically modifying the aromatic ring and the dioxepine ring, researchers can probe how different functional groups influence biological efficacy and pharmacokinetic properties. For instance, in the related 1,5-dihydro-2H-benzo[b] researchgate.netnih.govdiazepine-2,4(3H)-dione series, the introduction of methoxy (B1213986) groups or the replacement of a phenyl ring with alkyl groups significantly impacted potency and solubility. nih.govdundee.ac.uk Similar systematic modifications to the this compound scaffold are a logical next step.

Future synthetic strategies will likely involve:

Combinatorial Chemistry: To rapidly generate large libraries of benzodioxepine derivatives for high-throughput screening.

Scaffold Hopping: Replacing the core with structurally related but novel chemotypes to improve properties like potency and selectivity, or to secure novel intellectual property.

Stereoselective Synthesis: As many biologically active molecules are chiral, developing methods for the enantioselective synthesis of benzodioxepine derivatives will be crucial to isolate the more active enantiomer and reduce potential side effects. organic-chemistry.org

Exploration of Novel Therapeutic Targets and Disease Applications

While the specific biological targets of this compound are largely unexplored, the wide range of activities observed in structurally similar compounds suggests numerous potential applications. Benzodiazepine (B76468) derivatives, for example, are well-known for their activity on the central nervous system but also show promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Emerging research will likely screen this compound derivatives against a wide array of biological targets. Key areas for exploration include:

Oncology: Fused azepinones and related structures have shown potent anticancer activity by targeting DNA and inducing apoptosis. researchgate.net Derivatives of 3,4-dihydro-2H-benzo[h]chromene have been identified as inhibitors of NF-κB, a key protein in cancer cell proliferation. nih.gov

Infectious Diseases: Benzodiazepinediones have been investigated as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govrsc.org There is potential to discover novel antibacterial or antifungal agents within the benzodioxepine class. researchgate.net

Neurodegenerative and Metabolic Diseases: Rational drug design has led to the discovery of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as potent inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes. nih.gov

The table below summarizes the observed biological activities in compounds structurally related to this compound, indicating promising avenues for future investigation.

| Compound Class | Observed Biological Activity | Potential Therapeutic Area |

| 1-Aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones | Anticancer, DNA targeting, Apoptosis induction researchgate.net | Oncology |

| 1,5-Dihydro-2H-benzo[b] researchgate.netnih.govdiazepine-2,4(3H)-diones | Antiparasitic (anti-Trypanosoma cruzi) nih.govdundee.ac.uk | Chagas Disease |

| 1,5-Benzodiazepines | Antimicrobial, Antiviral, Anti-HIV, Antitumor nih.govresearchgate.net | Infectious Diseases, Oncology |

| 3,4-Dihydro-2H-benzo[h]chromene-2-carboxamides | NF-κB Inhibition, Anti-proliferative nih.gov | Oncology, Inflammatory Diseases |

| 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Derivatives | Dipeptidyl Peptidase 4 (DPP-4) Inhibition nih.gov | Type 2 Diabetes |

This table presents data for structurally related heterocyclic compounds to illustrate potential research directions for this compound derivatives.

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

A significant future direction in pharmacology is the use of systems biology and multi-omics approaches to understand a drug's mechanism of action on a global scale. frontiersin.org For novel, biologically active this compound derivatives, integrating data from genomics, transcriptomics, proteomics, and metabolomics will be essential for a comprehensive mechanistic understanding. nih.gov

This approach can: